5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Description
Structurally, it features a furan-3-carboxamide core substituted with a 3,4-dichlorophenyl group at position 5 and a methyl group at position 2. The thiadiazole moiety is functionalized with a 2-oxopropyl chain, enhancing its binding affinity to AR .
Synthesis of Compound M17 involves a multi-step protocol: condensation of intermediates followed by purification via column chromatography (EtOAc/PE) to achieve a purity of 96.2% . Characterization includes 13C NMR (δ 204.12 for the ketone, 176.00 for the amide carbonyl) and HRMS ([M+Na]⁺ observed at 421.0938 vs. calculated 421.0941) . These data confirm its structural integrity and suitability for biological evaluation.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-8(23)5-15-20-17(26-22-15)21-16(24)11-7-14(25-9(11)2)10-3-4-12(18)13(19)6-10/h3-4,6-7H,5H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNLGAKLJIJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=NC(=NS3)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,4-Dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological mechanisms, and the results of various studies assessing its efficacy against cancer cell lines.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HepG2 (hepatocellular carcinoma)
- LoVo (colon carcinoma)
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity. For instance, in a study evaluating its effects on MCF-7 cells, the compound showed an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
The mechanism of action involves multiple pathways:
- Apoptosis Induction : The compound has been shown to increase apoptosis in cancer cells by modulating key proteins involved in cell survival and death.
- Cell Cycle Arrest : Studies indicate that it causes G0/G1 phase arrest in LoVo cells while affecting the S phase in MCF-7 cells.
- Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit specific kinases such as CDK9 and transcription factors like STAT3 by interfering with their binding sites.
Study 1: Antiproliferative Effects
A recent study synthesized several thiadiazole derivatives, including our compound of interest. The results indicated that modifications to the thiadiazole structure enhanced its anticancer properties. The study reported that derivatives with additional aromatic rings exhibited improved potency against MCF-7 cells compared to simpler structures.
Study 2: Toxicity Assessment
The toxicity of the compound was assessed using the Daphnia test. Results indicated low toxicity levels with lethality percentages below 20% even at high concentrations (200 µM), suggesting a favorable safety profile for further development.
Comparative Analysis
When compared to similar compounds within the thiadiazole class, this compound stands out due to its unique combination of functional groups which may confer distinct biological properties.
Scientific Research Applications
Research indicates that 5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide exhibits significant biological activities:
Antimicrobial Properties
Recent studies have shown that derivatives of thiadiazole compounds possess notable antimicrobial effects. For instance, certain synthesized derivatives demonstrated activity against various bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. The compound's structure may enhance its efficacy against these pathogens .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies suggest that it can inhibit cancer cell lines effectively. For example, some derivatives showed significant inhibitory activities against breast cancer cell lines, indicating potential as a therapeutic agent in oncology .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in various applications:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized thiadiazole derivatives against Rhizoctonia solani and other pathogens. The results indicated that some compounds exhibited better inhibition rates than conventional bactericides .
- Anticancer Research : Another study focused on the synthesis of novel thiadiazole derivatives and their evaluation for anticancer activity against multiple cancer cell lines. The results showed promising inhibitory effects on proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound M17 belongs to a broader class of furan/thiadiazole-carboxamide derivatives. Structural analogs vary in substituents on the phenyl ring, furan position, or core heterocycles, influencing physicochemical properties and bioactivity.
Phenyl-Substituted Analogs
Key analogs modify the 3,4-dichlorophenyl group of M17, altering electronic and steric properties:
- M17-B13 (3-bromophenyl): Bromine’s larger atomic radius compared to chlorine may enhance hydrophobic interactions but reduce metabolic stability .
- M17-B22 (3-hydroxyphenyl): The hydroxyl group increases polarity, which could limit blood-brain barrier penetration but improve renal clearance .
Positional Isomers
5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (ChemDiv ID: 7560-0079) differs from M17 in two ways:
Chlorine positions : 2,4-dichloro vs. 3,4-dichloro on the phenyl ring.
Furan substitution : Carboxamide at position 2 vs. 3.
This isomer’s altered substitution pattern may shift AR-binding kinetics due to steric hindrance or electronic effects . Its commercial availability suggests exploratory interest, though biological data remain undisclosed.
Core Heterocycle Modifications
Replacing the furan ring with other aromatic systems significantly alters molecular geometry:
- 4-Methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (): A benzene ring replaces the furan, eliminating oxygen’s electron-rich character. This reduces conformational flexibility and may weaken AR interactions .
Discussion
Compound M17’s 3,4-dichlorophenyl group and furan-3-carboxamide positioning likely optimize its balance of lipophilicity and target engagement compared to analogs. Bromine (M17-B13) or amine (M17-B20) substitutions offer avenues for tuning solubility and potency, while positional isomers (e.g., 7560-0079) highlight the sensitivity of AR binding to minor structural changes.
Notably, synthesis yields vary widely (e.g., 51% for M17-B13 vs. >96% purity for M17), underscoring challenges in scaling modified derivatives . Further comparative studies on AR dimerization inhibition efficacy and pharmacokinetics are critical to validate structure-activity relationships.
Preparation Methods
Method A: Boulton-Katritzky Rearrangement
This approach utilizes 3-amino-5-methylisoxazole and aryl isothiocyanates. For example, 3,4-dichlorophenyl isothiocyanate reacts with 3-amino-5-methylisoxazole in acetonitrile under acidic conditions (p-toluenesulfonic acid) to form a thiourea intermediate. Heating induces the Boulton-Katritzky rearrangement, yielding 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole.
Reaction Conditions:
- Solvent: Acetonitrile
- Catalyst: p-Toluenesulfonic acid (50 mg per 0.01 M substrate)
- Temperature: Reflux (~82°C)
- Yield: ~70% (isolated as a precipitate)
Method B: Secondary Amine Substitution
5-Methylisoxazolyl-3-isothiocyanate reacts with secondary amines (e.g., piperidine) in acetonitrile. The product, [3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-piperidine, is isolated after sodium borohydride reduction of the intermediate oxothiadiazole.
Key Step:
- Reduction: Sodium borohydride in methanol at 50°C converts the ketone group to a hydroxyl group, followed by nitric acid treatment to reintroduce the oxo functionality.
Functionalization of the Thiadiazole Ring
Introduction of the 2-Oxopropyl Group
The 2-oxopropyl side chain is introduced via a two-step process:
- Reduction: Sodium borohydride reduces the ketone in 3-(2-oxopropyl)-1,2,4-thiadiazole to a secondary alcohol.
- Oxidation: Nitric acid in methylene chloride at 0°C regenerates the ketone, yielding 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine.
Optimization Note:
Synthesis of the Furan-3-Carboxamide Moiety
The furan-3-carboxamide component is synthesized via anthra[2,3-b]furan intermediates, as reported in antitumor agent studies.
Condensation and Hydrolysis
Ethyl acetoacetate reacts with 1,4-hydroxy-2,3-dichloroanthraquinone to form ethyl 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylate. Hydrolysis with concentrated sulfuric acid yields anthra[2,3-b]furan-3-carboxylic acid.
Modification:
Carboxamide Formation
The carboxylic acid is activated as an acyl chloride using thionyl chloride in benzene. Coupling with 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole produces the target carboxamide.
Coupling Agents Tested:
- CDI, DCC, EDC: Low yields (5–25%)
- Acyl Chloride (7): High yields (80–90%) after reaction with amines
Final Coupling and Purification
The thiadiazole and furan-carboxamide components are coupled under mild conditions.
Reaction Scheme
- Amination: 5-Amino-3-(2-oxopropyl)-1,2,4-thiadiazole reacts with anthra[2,3-b]furan-3-carbonyl chloride in dichloromethane.
- Workup: The mixture is washed with water, dried over sodium sulfate, and purified via column chromatography.
Typical Conditions:
- Solvent: Dichloromethane
- Base: Triethylamine (1.2 equiv)
- Temperature: Room temperature
- Yield: ~85%
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide, and how can reaction conditions be optimized for high yield?
- Methodology :
- Stepwise synthesis : Begin with coupling the 3,4-dichlorophenyl group to the furan core via Ullmann or Suzuki-Miyaura cross-coupling, ensuring regioselectivity through palladium catalysts (e.g., Pd(PPh₃)₄) .
- Thiadiazole formation : Use cyclization of thiosemicarbazides with POCl₃ at 90°C, followed by pH adjustment (8–9) for precipitation .
- Optimization : Monitor temperature (60–90°C) and solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates. Employ HPLC to track reaction progress and adjust stoichiometry for >80% yield .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions, focusing on aromatic proton splitting patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~450–460 g/mol) and detect isotopic patterns from chlorine atoms .
- Chromatography : Pair reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodology :
- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin controls .
- Cytotoxicity testing : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values and structural analogs with known activity (e.g., thiadiazole-furan hybrids ).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays to identify rapid clearance or poor bioavailability .
- Formulation optimization : Test solubility enhancers (e.g., PEG-400) or nanoparticle encapsulation to improve in vivo efficacy .
- Dose-response recalibration : Conduct meta-analyses of structurally related compounds (e.g., triazole-thiadiazole hybrids ) to refine dosing regimens.
Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?
- Methodology :
- Target identification : Use affinity chromatography with immobilized compound derivatives to isolate binding proteins, followed by LC-MS/MS for identification .
- Computational docking : Perform molecular dynamics simulations with enzymes (e.g., bacterial dihydrofolate reductase) to predict binding modes and affinity .
- Functional assays : Measure enzyme inhibition (e.g., IC₅₀ for DHFR) and correlate with structural features (e.g., dichlorophenyl hydrophobicity) .
Q. How can crystallographic data address uncertainties in the compound’s 3D conformation?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH) and analyze dihedral angles between thiadiazole and furan rings to assess planarity .
- Comparative analysis : Overlay crystallographic data with DFT-optimized structures to validate computational models .
Q. What experimental designs mitigate synthetic challenges in scaling up production?
- Methodology :
- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., POCl₃-mediated cyclization) and reduce side products .
- Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while maintaining yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
